![molecular formula C15H13NO6 B12330035 [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is an organic compound with a complex structure that includes an oxazole ring and multiple acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and a base such as pyridine to introduce the acetoxy groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the acetoxy groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for studying acetylation processes in cells .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound can be used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The oxazole ring may also play a role in binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- [2-(acetyloxy)phenyl]methyl acetate
- 2-(acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- 2-(acetyloxy)benzoic acid
Uniqueness
What sets [2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate apart from similar compounds is its combination of an oxazole ring with multiple acetoxy groups.
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6+ |
InChI Key |
DMGXTEIBZJZYKU-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


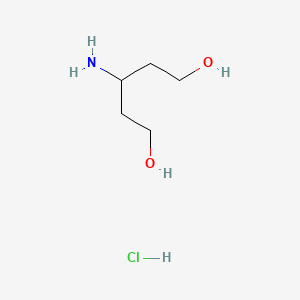
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)
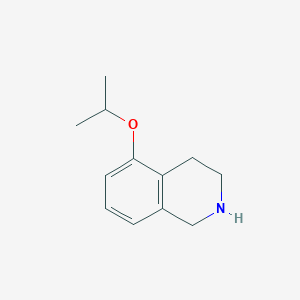
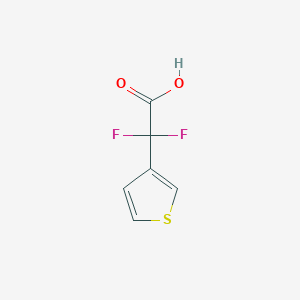
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)
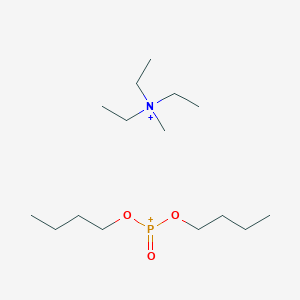
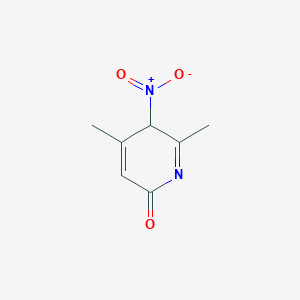
![2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
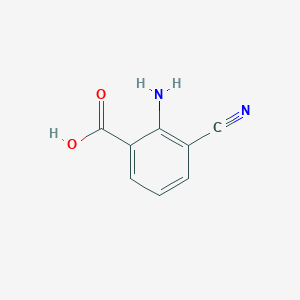
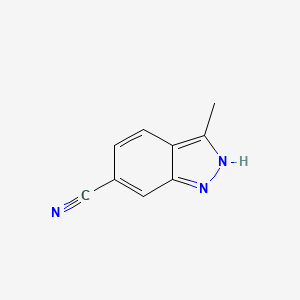
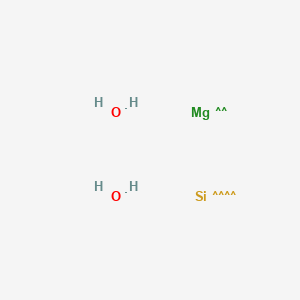
![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
